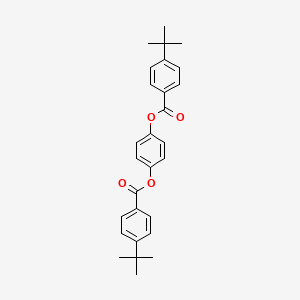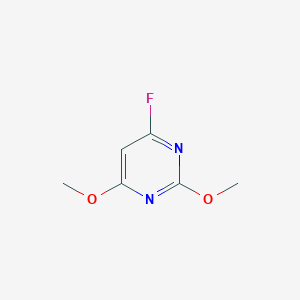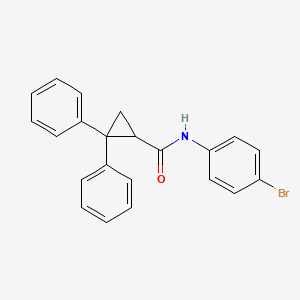
Benzene-1,4-diyl bis(4-tert-butylbenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-tert-butylbenzoate) de benzène-1,4-diyle : est un composé organique caractérisé par la présence de deux cycles benzéniques liés par une liaison 1,4-diyle, chaque cycle benzénique étant en outre substitué par un groupe tert-butylbenzoate
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du bis(4-tert-butylbenzoate) de benzène-1,4-diyle implique généralement l'estérification du benzène-1,4-diol avec l'acide 4-tert-butylbenzoïque. La réaction est généralement effectuée en présence d'un déshydratant tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du produit d'estérification.
Méthodes de production industrielle : À l'échelle industrielle, la production du bis(4-tert-butylbenzoate) de benzène-1,4-diyle peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs sont essentiels pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le bis(4-tert-butylbenzoate) de benzène-1,4-diyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir les groupes esters en alcools ou en d'autres formes réduites.
Substitution : Les réactions de substitution électrophile aromatique peuvent introduire de nouveaux substituants sur les cycles benzéniques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les agents nitrants (par exemple, l'acide nitrique) sont utilisés dans des conditions acides ou basiques.
Principaux produits :
Oxydation : Quinones ou acides carboxyliques.
Réduction : Alcools ou alcanes.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Chimie : Le bis(4-tert-butylbenzoate) de benzène-1,4-diyle est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes. Sa structure unique permet la création de polymères et d'autres matériaux aux propriétés spécifiques.
Biologie et médecine : En recherche biologique, ce composé peut être utilisé comme molécule modèle pour étudier les interactions des esters aromatiques avec les systèmes biologiques. Il peut également servir de précurseur pour la synthèse de composés bioactifs.
Industrie : Dans le secteur industriel, le bis(4-tert-butylbenzoate) de benzène-1,4-diyle est utilisé dans la production de produits chimiques de spécialité, y compris des stabilisateurs et des additifs pour les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du bis(4-tert-butylbenzoate) de benzène-1,4-diyle implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels esters et aromatiques. Ces interactions peuvent conduire à divers effets, tels que la stabilisation des matrices polymères ou la modulation des voies biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Chemistry: Benzene-1,4-diyl bis(4-tert-butylbenzoate) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of aromatic esters with biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, Benzene-1,4-diyl bis(4-tert-butylbenzoate) is utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzene-1,4-diyl bis(4-tert-butylbenzoate) involves its interaction with molecular targets through its ester and aromatic functional groups. These interactions can lead to various effects, such as stabilization of polymer matrices or modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires :
Bis(4-méthylbenzoate) de benzène-1,4-diyle : Structure similaire mais avec des groupes méthyles au lieu de groupes tert-butyles.
Bis(4-éthylbenzoate) de benzène-1,4-diyle : Structure similaire avec des groupes éthyles.
Bis(4-isopropylbenzoate) de benzène-1,4-diyle : Structure similaire avec des groupes isopropyles.
Unicité : Le bis(4-tert-butylbenzoate) de benzène-1,4-diyle est unique en raison de la présence de groupes tert-butyles volumineux, qui peuvent influencer sa réactivité et ses propriétés physiques. Ces groupes peuvent fournir une gêne stérique, affectant les interactions et la stabilité du composé par rapport à ses analogues avec des substituants plus petits.
Propriétés
Formule moléculaire |
C28H30O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[4-(4-tert-butylbenzoyl)oxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-11-7-19(8-12-21)25(29)31-23-15-17-24(18-16-23)32-26(30)20-9-13-22(14-10-20)28(4,5)6/h7-18H,1-6H3 |
Clé InChI |
ATAFUTMUWPYHAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)

![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)



![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
